1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole is a chemical compound recognized for its significant role in the synthesis of azole antifungal drugs. This compound features both a triazole ring and an oxirane ring, which contribute to its unique chemical properties and biological activities. The compound is also known by its Chemical Abstracts Service registry number 141113-42-0 and has been studied extensively for its potential therapeutic applications, particularly in antifungal treatments .
This compound falls under the classification of triazole derivatives, which are widely utilized in medicinal chemistry. Triazoles are known for their antifungal properties, making them valuable in treating various fungal infections. The specific structure of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole enhances its efficacy against fungal pathogens by targeting specific enzymes involved in ergosterol synthesis .
The synthesis of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole typically involves a two-step process:
Industrial methods for producing this compound may incorporate continuous flow reactors and automated systems to optimize production efficiency and ensure consistent quality .
The molecular formula of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole is . The InChI (International Chemical Identifier) for this compound is:
The InChI Key is UIXQTZYZQHYHRL-NSHDSACASA-N . This structure indicates the presence of both fluorine substituents and a triazole moiety, which are critical for its biological activity.
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole can undergo several types of chemical reactions:
The mechanism of action for 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole primarily involves its interaction with fungal enzymes. Specifically, it inhibits lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungal cell membranes. By disrupting ergosterol production, this compound compromises the integrity of fungal cell membranes, leading to cell death .
Key physical and chemical properties include:
Additional analyses such as X-ray powder diffraction (XRPD) have characterized its crystalline form with significant peaks at specific angles (e.g., 23.9°, 16.9°, etc.), which are essential for quality control in pharmaceutical applications .
The primary application of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole lies in its use as an intermediate in the synthesis of azole antifungal agents such as fluconazole. Its structural properties make it a valuable component in developing new antifungal therapies aimed at treating various infections caused by fungi resistant to standard treatments .
The systematic name 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole follows IUPAC conventions for polyfunctional compounds. The name delineates:
Alternative nomenclature includes 1-{[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole, emphasizing the triazole's 1H-tautomer [2]. The systematic classification places this compound as:
The molecular formula C₁₁H₉F₂N₃O (molecular weight 237.21 g/mol) defines the compound's atomic composition. Key stereochemical features include:
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₁₁H₉F₂N₃O |
Exact mass | 237.0706 Da |
XLogP3 | 1.5 (Predicted) |
Hydrogen bond acceptors | 4 (2x F, 1x O, 1x N) |
Hydrogen bond donors | 0 |
Rotatable bonds | 3 |
The SMILES notation Fc1ccc(c(F)c1)[C@@]2(CO2)Cn3cncn3
encodes the (2S) stereochemistry. The InChIKey UZIGAKNSCFHFSA-LURJTMIESA-N
provides a unique, stereosensitive identifier [1] [6].
This compound and derivatives have distinct CAS registry numbers reflecting stereochemistry and salt forms:
Table 2: CAS Registry and Regulatory Identifiers
Compound Variation | CAS Registry Number | Regulatory Identifier |
---|---|---|
(2S)-enantiomer (base compound) | 820278-15-9 | CID 820278 (PubChem) [1] |
Racemic mixture [(2RS)-variant] | 86386-76-7 | CID 10130921 (PubChem) [2] [6] |
Monomethanesulfonate salt | 86386-77-8 | CID 13059700 (PubChem) [3] [5] |
3-Methyloxiran derivative | 124627-86-7 | UNII D1JO8189W7 [7] [8] |
Regulatory classifications include:
Enantiomeric Pair: (2S) vs. (2R)
Key Structural Isomers
Table 3: Structural and Property Comparisons
Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Biological Relevance |
---|---|---|---|---|
(2S)-enantiomer | C₁₁H₉F₂N₃O | 237.21 | None | Target bioactive configuration |
Racemate (2RS) | C₁₁H₉F₂N₃O | 237.21 | Stereochemical parity | Synthetic intermediate |
Monomethanesulfonate salt | C₁₂H₁₃F₂N₃O₄S | 333.31 | CH₃SO₃H counterion | Improved formulation stability [4] |
3-Methyloxiran derivative | C₁₂H₁₁F₂N₃O | 251.23 | Methyl at oxirane C₃ | Enhanced steric bulk [7] |
The (2S)-configuration is critical for binding Candida albicans cytochrome P450, where fluorine atoms enable π-stacking with phenylalanine residues. Racemic mixtures require resolution via chiral chromatography or enzymatic methods due to divergent bioactivities of enantiomers [2] [8].
Comprehensive Compound Identifiers
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1